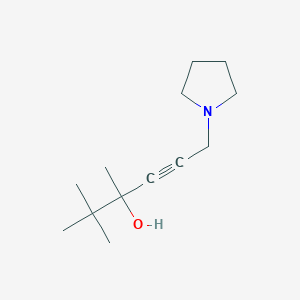![molecular formula C19H24O3 B5024293 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene, commonly known as TMB or Ethylbenzene, is a chemical compound widely used in scientific research. TMB is a colorless liquid with a sweet, aromatic odor and is soluble in water. It is used in various fields such as biochemistry, pharmacology, and environmental science.
Wirkmechanismus
The mechanism of action of TMB is not well understood. However, it is known to interact with various receptors in the body, including the dopamine and serotonin receptors. It is also known to affect the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
TMB has various biochemical and physiological effects on the body. It is known to have a stimulating effect on the central nervous system, leading to increased alertness and arousal. It is also known to have an anesthetic effect, leading to numbness and loss of sensation. TMB has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
TMB has several advantages for use in lab experiments. It is a widely available and inexpensive chemical that is easy to handle and store. It is also relatively stable and has a long shelf life. However, TMB has some limitations for use in lab experiments. It is a toxic chemical that can be harmful if ingested or inhaled. It is also flammable and can be a fire hazard if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of TMB in scientific research. One area of interest is the development of new synthetic routes for the production of TMB. Another area of interest is the study of the mechanism of action of TMB and its effects on various biological systems. Additionally, TMB has potential applications in the development of new drugs and therapies for various diseases and conditions.
Synthesemethoden
TMB can be synthesized through various methods such as Friedel-Crafts alkylation, catalytic alkylation, and dehydrogenation of ethyltoluene. The most common method is the Friedel-Crafts alkylation of 1,3,5-trimethylbenzene with ethylene oxide in the presence of aluminum chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
TMB is widely used in scientific research for its unique properties. It is commonly used as a solvent for various organic compounds, particularly in the extraction of plant and animal tissues. TMB is also used as a reagent in the synthesis of various organic compounds. It is an important intermediate in the production of various chemicals such as styrene, polystyrene, and ethylbenzene oxide.
Eigenschaften
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-5-20-17-8-6-7-9-18(17)21-10-11-22-19-15(3)12-14(2)13-16(19)4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLRCSSIFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024241.png)
![2-ethoxy-4-methyl-3-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B5024248.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)
![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)
![1-[(2,6-dimethyl-4-morpholinyl)methyl]-2-naphthol](/img/structure/B5024273.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)

![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)